Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride
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Overview
Description
Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride is a chemical compound with the molecular formula C19H22ClNO3. It is known for its unique structure, which includes a benzyl group, a pyrrolidine ring, and a benzoate ester.
Scientific Research Applications
Lanthanide-based Coordination Polymers
- Application : Synthesis of lanthanide coordination compounds using aromatic carboxylic acids for photophysical properties analysis. Compounds like 3,5-bis(benzyloxy)benzoic acid (HL1) demonstrate potential in light harvesting and luminescence efficiencies (Sivakumar et al., 2011).
Conversion in Organic Synthesis
- Application : Benzyl 4,6-O-benzylidene-β-d-galactopyranoside demonstrates acyl migration properties in organic synthesis, showcasing chemical reactivity and transformation capabilities (Chittenden & Buchanan, 1969).
Electropolymerization and Spectroelectrochemical Characterization
- Application : A pyrrole derivative with 2-(4-dimethylaminophenylazo)benzoic acid used in electropolymerisation on electrodes for electrochromic properties study. This research highlights the material's potential in pH sensors and electrochromic applications (Almeida et al., 2017).
Antimycobacterial Properties
- Application : A series of substituted benzoates, including some structurally similar to Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride, were evaluated for antimycobacterial activity. They showed promise against mycobacterial species and potential in the development of new antimycobacterials (Tengler et al., 2013).
Cognition-Enhancing Properties
- Application : Compounds like 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, similar in structure to this compound, have been found to enhance cognition and show anxiolytic activity in rodent and primate models. This implies potential use in cognitive disorder treatments (Lin et al., 1997).
Herbicide Synthesis
- Application : Synthesis of herbicides like ZJ0273, which contains a similar benzoate structure, for broad-spectrum weed control. This research contributes to the development of effective herbicidal compounds (Yang et al., 2008).
Synthesis of Benzyl 4-hydroxy Benzoate
- Application : Preparation of benzyl 4-hydroxy benzoate from benzyl chloride and p-hydroxyl benzoic acid, showcasing the compound's utility in chemical synthesis and potential applications in various fields (Ding Man-hua, 2005).
Antimicrobial Activity
- Application : New pyridyl benzoates with structures similar to this compound have been synthesized and shown effective antibacterial activity against gram-negative and gram-positive bacteria, indicating potential in antimicrobial applications (Eldeab, 2019).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with benzyl bromide to form benzyl 4-hydroxybenzoate. This intermediate is then reacted with 3-pyrrolidinemethanol in the presence of a suitable base, such as potassium carbonate, to yield Benzyl 4-(3-pyrrolidinylmethoxy)benzoate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochlor
Properties
IUPAC Name |
benzyl 4-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3.ClH/c21-19(23-13-15-4-2-1-3-5-15)17-6-8-18(9-7-17)22-14-16-10-11-20-12-16;/h1-9,16,20H,10-14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGLXXHIAYNKSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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